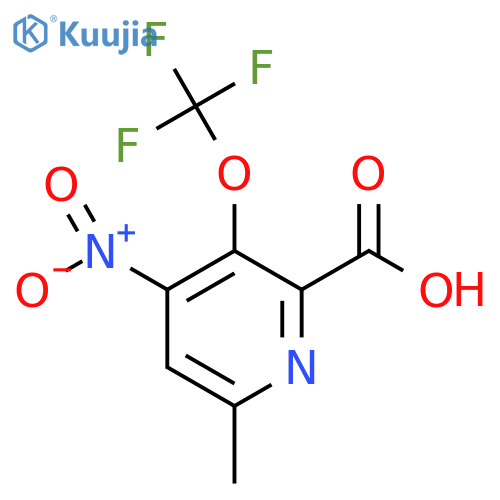Cas no 1806262-90-7 (6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid)

1806262-90-7 structure
商品名:6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid
CAS番号:1806262-90-7
MF:C8H5F3N2O5
メガワット:266.130912542343
CID:4841242
6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid
-
- インチ: 1S/C8H5F3N2O5/c1-3-2-4(13(16)17)6(18-8(9,10)11)5(12-3)7(14)15/h2H,1H3,(H,14,15)
- InChIKey: AIPFLYUOWKFVLG-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C(=O)O)=NC(C)=CC=1[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 343
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 105
6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029084620-1g |
6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid |
1806262-90-7 | 97% | 1g |
$1,534.70 | 2022-03-31 |
6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid 関連文献
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
1806262-90-7 (6-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-2-carboxylic acid) 関連製品
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
